molecular formula C8H7FN2 B056839 5-Fluoro-1H-indol-6-amine CAS No. 121716-63-0

5-Fluoro-1H-indol-6-amine

Cat. No. B056839
M. Wt: 150.15 g/mol
InChI Key: OWUNYWQSRORGBQ-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indol-6-amine is a compound with potential relevance in various fields due to its structural specificity and chemical reactivity. Its importance is underscored by research into its synthesis, properties, and applications in materials science and pharmaceuticals, excluding its drug use and side effects.

Synthesis Analysis

The synthesis of indole derivatives, including those structurally related to 5-Fluoro-1H-indol-6-amine, often involves complex reactions such as the Diels-Alder cycloaddition followed by cyclization and derivatization processes. For example, Lovel Kukuljan et al. (2016) outlined the synthesis of 5-methyl-6-acetyl substituted indole and gramine, employing a Diels-Alder reaction, acid-catalyzed cyclization, and Mannich reaction for derivatization (Kukuljan, Kranjc, & Perdih, 2016).

Molecular Structure Analysis

The molecular structure of indole derivatives reveals interactions such as hydrogen bonds and π-π interactions crucial for their stability and reactivity. The structures determined by X-Ray diffraction analysis show how molecular interactions influence the compound's stability and properties.

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including aminooxygenation, which has been used to synthesize chiral substituted indolines on a multigram scale, demonstrating the compound's versatility in synthetic chemistry (Sequeira, Bovino, Chipre, & Chemler, 2012).

Scientific Research Applications

Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

  • Antiviral Activity : Some indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives, have been reported as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

  • Anti-inflammatory Activity : Indole derivatives also have anti-inflammatory properties . Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .

  • Anticancer Activity : Indole derivatives have shown potential as anticancer agents . They have been applied as biologically active compounds for the treatment of cancer cells .

  • Anti-HIV Activity : Some novel indolyl and oxochromenyl xanthenone derivatives have been reported for their anti-HIV-1 activity .

  • Antioxidant Activity : Indole derivatives possess antioxidant properties , which can help protect cells from damage.

  • Antimicrobial Activity : Indole derivatives have shown antimicrobial activities, which can be useful in the treatment of various infections .

  • Antiviral Activity : Some indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives, have been reported as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

  • Anti-inflammatory Activity : Indole derivatives also have anti-inflammatory properties . Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .

  • Anticancer Activity : Indole derivatives have shown potential as anticancer agents . They have been applied as biologically active compounds for the treatment of cancer cells .

  • Anti-HIV Activity : Some novel indolyl and oxochromenyl xanthenone derivatives have been reported for their anti-HIV-1 activity .

  • Antioxidant Activity : Indole derivatives possess antioxidant properties , which can help protect cells from damage.

  • Antimicrobial Activity : Indole derivatives have shown antimicrobial activities, which can be useful in the treatment of various infections .

Future Directions

Indole derivatives, including 5-Fluoro-1H-indol-6-amine, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles, including 5-Fluoro-1H-indol-6-amine, is still a central theme in organic synthesis .

properties

IUPAC Name

5-fluoro-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUNYWQSRORGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567086
Record name 5-Fluoro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1H-indol-6-amine

CAS RN

121716-63-0
Record name 5-Fluoro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of [2-(5-fluoro-2,4-dinitro-phenyl)-vinyl]-dimethyl-amine (8 g, 31.4 mmol) and Raney Ni (8 g) in EtOH (80 mL) was stirred under H2 (40 psi) at room temperature for 1 h. After filtration, the filtrate was concentrated and the residue was purified by chromatography (Pet.Ether/EtOAc=5/1) to give 5-fluoro-1H-indol-6-ylamine (B-20) as a brown solid (1 g, 16%). 1H NMR (DMSO-d6) δ 10.56 (br s, 1H), 7.07 (d, J=12 Hz, 1H), 7.02 (m, 1H), 6.71 (d, J=8 Hz, 1H), 6.17 (s, 1H), 3.91 (br s, 2H); ESI-MS 150.1 m/z (MH+).
Name
[2-(5-fluoro-2,4-dinitro-phenyl)-vinyl]-dimethyl-amine
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FE Herrera - 2008 - iris.sissa.it
Parkinson's disease (PD) is the second most spread neurodegenerative disease (after Alzheimer's). It is a disease for which there is currently no cure. The average age of onset is 60 …
Number of citations: 4 iris.sissa.it

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